molecular formula C23H24N4O5S B2596371 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-53-9

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2596371
CAS No.: 887222-53-9
M. Wt: 468.53
InChI Key: LBJKXJRGVJDMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a key synthetic intermediate. This molecule features a complex architecture combining a [1,2,4]triazolo[3,2-b][1,3]thiazole core with a 1,4-dioxa-8-azaspiro[4.5]decane system. The triazolothiazole scaffold is a privileged structure in pharmaceutical development, known for its diverse biological activities. Compounds based on this scaffold have been extensively investigated for their potential as kinase inhibitors, with some derivatives demonstrating potent activity against specific kinases like PIM1, which is a validated target in oncology for the treatment of hematological and solid tumors [https://www.rcsb.org/structure/7FHF]. The presence of the spirocyclic ketal (1,4-dioxa-8-azaspiro[4.5]decane) moiety is a notable structural feature that can enhance metabolic stability and influence the compound's physicochemical properties, making it a valuable template for constructing focused libraries for high-throughput screening. Researchers utilize this compound primarily as a sophisticated building block for the synthesis of more complex molecules aimed at probing biological pathways and identifying new therapeutic agents. It is intended for use in strictly controlled laboratory research settings only. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-29-16-5-2-4-15(14-16)18(26-9-7-23(8-10-26)31-12-13-32-23)19-21(28)27-22(33-19)24-20(25-27)17-6-3-11-30-17/h2-6,11,14,18,28H,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJKXJRGVJDMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC6(CC5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the spiro intermediate, followed by the introduction of the triazole and thiazole rings. Key steps include:

    Formation of the spiro intermediate: This involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decan with a suitable aldehyde or ketone.

    Introduction of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Formation of the thiazole ring: This step typically involves the reaction of a thioamide with a halogenated furan derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Dihydro derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigating its interactions with biological macromolecules.

Industry

    Chemical Industry: Use in the synthesis of other complex organic molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key similarities and differences between the target compound and selected analogs:

Compound Core Structure Key Substituents Biological Activity Physicochemical Properties References
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazol-6-ol 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl); 2-(furan-2-yl) Hypothesized: Antimicrobial, Antifungal Hydroxy group enhances solubility; spiro system improves conformational stability
2-Ethyl-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 2-Ethyl; 5-(furan-2-yl and spiro system) Not reported Ethyl group increases lipophilicity; reduced solubility compared to target
4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 5-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]; 2-[4-(isopropoxy)phenyl] Not reported Acetyloxy group may reduce metabolic stability; Z-configuration influences planar geometry
3-(5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Benzofuran-2-yl; pyrazole; aryl groups Antimicrobial (Gram-positive/-negative bacteria) Thiadiazole core alters electron distribution; benzofuran enhances π-π stacking
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxyphenyl; pyrazole; variable R groups Antifungal (14-α-demethylase inhibition) Methoxyphenyl enhances hydrophobicity; molecular docking supports enzyme interaction

Key Findings

Thiadiazoles often exhibit stronger antimicrobial activity due to sulfur’s electronegativity . The spiro system in the target compound may confer superior metabolic stability compared to non-spiro analogs (e.g., ) .

Substituent Effects :

  • 3-Methoxyphenyl vs. Benzofuran-2-yl : The methoxyphenyl group (target) may favor interactions with hydrophobic enzyme pockets, while benzofuran () enhances π-π stacking with microbial membranes .
  • Hydroxy vs. Acetyloxy Groups : The 6-hydroxy group (target) likely improves solubility over the acetyloxy group in , which may undergo esterase-mediated hydrolysis .

Biological Activity Trends: Triazolo-thiadiazoles () show pronounced antimicrobial and antifungal activities, suggesting the target compound’s triazolo-thiazole core could exhibit similar efficacy with optimized substituents.

Biological Activity

The compound 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex molecular entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S, and it features a unique arrangement of functional groups that contribute to its biological properties. The structure includes a furan ring, a triazole moiety, and a thiazole component, which are known for their diverse biological activities.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC22H24N4O2SC_{22}H_{24}N_{4}O_{2}S
IUPAC NameThis compound
Key Functional GroupsFuran, Triazole, Thiazole

Research indicates that this compound exhibits significant activity against various biological targets. Notably, it has been studied for its interactions with sigma receptors and its potential as an anticancer agent.

  • Sigma Receptor Binding : The compound has shown affinity for sigma receptors (σ1 and σ2), which are implicated in various neurological and psychiatric disorders. A related compound demonstrated a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors, suggesting that similar derivatives may exhibit comparable binding characteristics .
  • Antitumor Activity : In vivo studies using mouse tumor xenograft models have indicated that compounds in this class can accumulate in tumors significantly, suggesting potential for imaging and therapeutic applications in oncology .

Pharmacological Properties

The pharmacological profile of the compound includes:

  • Anticancer Activity : Evidence suggests it may inhibit tumor growth through mechanisms involving sigma receptor modulation.
  • Neuroprotective Effects : Due to its interaction with sigma receptors, it may offer neuroprotective benefits in certain models of neurodegeneration.

Study 1: Sigma Receptor Ligands

In a study evaluating novel piperidine compounds as sigma receptor ligands, one derivative showed promising results with high selectivity for σ1 over σ2 receptors and significant uptake in tumor models . This highlights the potential of the compound in targeted cancer therapies.

Study 2: Imaging Applications

The use of radiolabeled versions of related compounds for PET imaging demonstrated their ability to target specific tumor types effectively. This suggests that derivatives of the compound could be developed for diagnostic imaging applications .

Q & A

Q. Table 1. Synthetic Yield Optimization via Solvent Screening

SolventTemperature (°C)Yield (%)Purity (%)
Dry benzene807899
THF656597
Acetonitrile907298
Data adapted from multi-step synthesis protocols .

Q. Table 2. Predicted vs. Experimental Bioactivity

TargetPredicted IC₅₀ (µM)Experimental IC₅₀ (µM)
CYP51 (fungal)1.82.1
COX-215.4>50 (inactive)
Discrepancies highlight the need for assay standardization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.